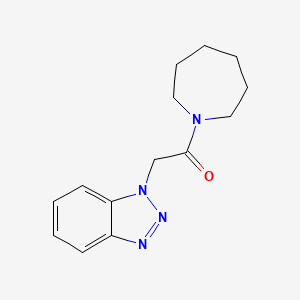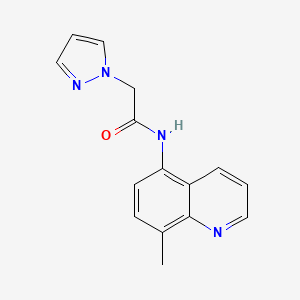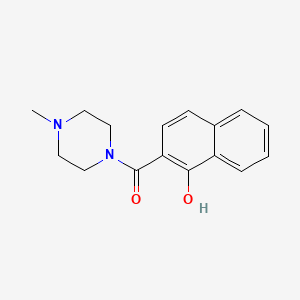
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide, also known as CP47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and acts on the same receptors in the brain and body.
Wirkmechanismus
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide acts on the same receptors in the brain and body as THC, specifically the CB1 and CB2 receptors. It produces similar effects to THC, including pain relief, anti-inflammatory effects, and changes in mood and cognition.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. However, one limitation is that its effects on the body may differ from those of THC, which is found naturally in marijuana.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide, and how these effects may differ from those of THC.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide involves several steps, including the reaction of 2-chlorobenzonitrile with cyclohexanone to form 2-(2-chlorophenyl)cyclohexanone, which is then reacted with hydroxylamine hydrochloride to form 2-(2-chlorophenyl)cyclohexanone oxime. This compound is then reacted with acetic anhydride to form the final product, 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also been investigated for its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-4-2-1-3-10(13)9-14(18)16-11-5-7-12(17)8-6-11/h1-4,11-12,17H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKXBTVEFDCMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)

![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)


![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)



